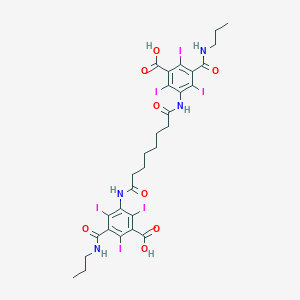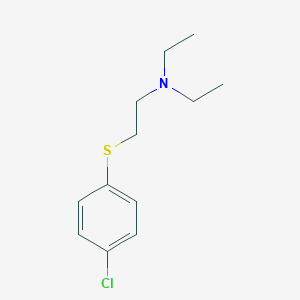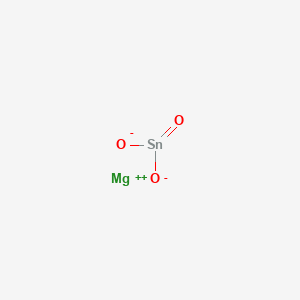
Magnesium tin trioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium tin trioxide is an inorganic compound composed of magnesium, tin, and oxygen. It is known for its unique properties and potential applications in various fields, including materials science and catalysis. The compound’s chemical formula is MgSnO₃, indicating that it contains one magnesium atom, one tin atom, and three oxygen atoms.
准备方法
Synthetic Routes and Reaction Conditions: Magnesium tin trioxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of magnesium oxide (MgO) and tin dioxide (SnO₂) at high temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1000°C in an oxygen-rich environment to ensure complete oxidation.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale solid-state reactions. The raw materials, magnesium oxide and tin dioxide, are mixed in stoichiometric proportions and heated in a furnace. The reaction is monitored to ensure the formation of a pure and homogeneous product. Advanced techniques such as chemical vapor deposition (CVD) and physical vapor deposition (PVD) may also be employed for thin-film applications.
化学反应分析
Types of Reactions: Magnesium tin trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both magnesium and tin atoms.
Common Reagents and Conditions:
Oxidation: this compound can be further oxidized in the presence of strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The compound can be reduced using reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) under controlled conditions.
Substitution: Substitution reactions may involve the replacement of oxygen atoms with other anions, such as sulfide (S²⁻) or nitride (N³⁻), under specific conditions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxides, while reduction can yield lower oxidation state compounds.
科学研究应用
Magnesium tin trioxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Materials Science: The compound is studied for its potential use in advanced materials, such as ceramics and composites, due to its thermal stability and mechanical strength.
Biology and Medicine: Research is ongoing to explore its potential as a biocompatible material for medical implants and drug delivery systems.
Industry: this compound is used in the production of electronic components, such as capacitors and resistors, due to its dielectric properties.
作用机制
The mechanism by which magnesium tin trioxide exerts its effects is primarily related to its ability to interact with other molecules and ions. The compound’s structure allows it to act as a catalyst, facilitating various chemical reactions by providing active sites for reactants. The presence of both magnesium and tin atoms contributes to its unique catalytic properties, enabling it to participate in redox reactions and other chemical processes.
相似化合物的比较
Magnesium tin trioxide can be compared with other similar compounds, such as:
Magnesium oxide (MgO): While magnesium oxide is primarily used for its basic properties, this compound offers additional catalytic capabilities due to the presence of tin.
Tin dioxide (SnO₂): Tin dioxide is known for its use in sensors and catalysts. The combination with magnesium in this compound enhances its thermal stability and mechanical properties.
Zinc tin oxide (ZnSnO₃): Similar to this compound, zinc tin oxide is studied for its electronic and catalytic applications. the presence of zinc imparts different electronic properties compared to magnesium.
属性
IUPAC Name |
magnesium;dioxido(oxo)tin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.3O.Sn/q+2;;2*-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXOQPOGLJSLFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Sn](=O)[O-].[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgO3Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12032-29-0 |
Source


|
| Record name | Stannate (SnO32-), magnesium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannate (SnO32-), magnesium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium tin trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
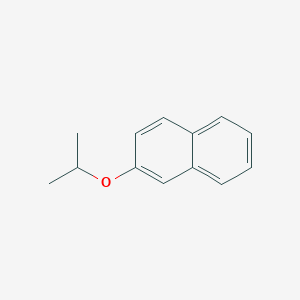

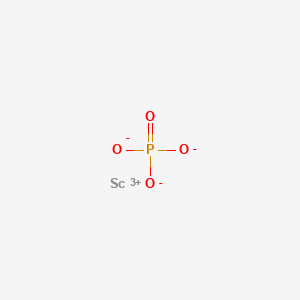

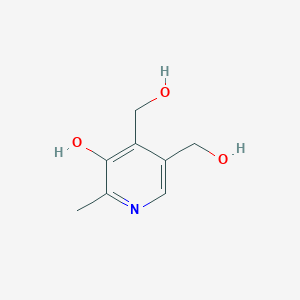
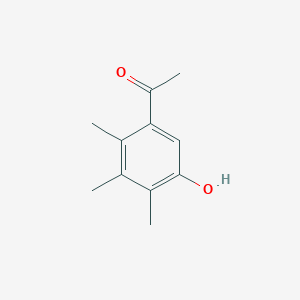
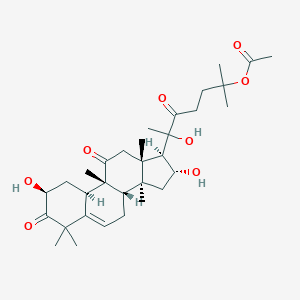
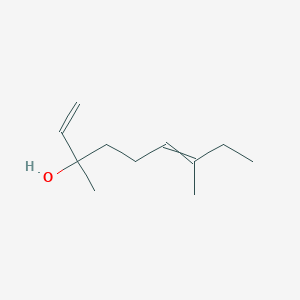
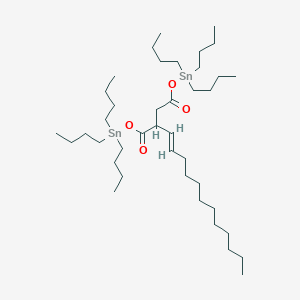
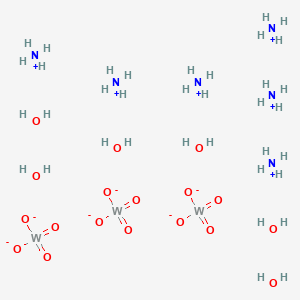
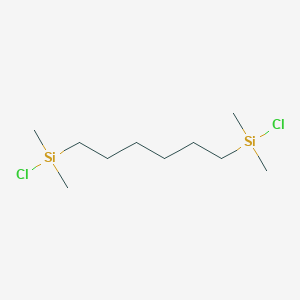
![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium](/img/structure/B80263.png)
